molecular formula C15H16N4O2S B2420599 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide CAS No. 1448072-83-0

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B2420599
CAS No.: 1448072-83-0
M. Wt: 316.38
InChI Key: BYVXVUKECJINQJ-UHFFFAOYSA-N
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Description

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide (CAS 1448072-83-0) is a high-purity chemical compound for research applications. With a molecular formula of C15H16N4O2S and a molecular weight of 316.38 g/mol, this synthetic imidazopyridine-based derivative is part of a privileged scaffold in medicinal chemistry . The imidazo[1,2-a]pyridine (IZP) core is recognized as a "drug prejudice" scaffold due to its wide range of pharmacological activities and presence in several marketed drugs and clinical candidates . This structure is associated with diverse biological profiles, including antibacterial, antitubercular, anxiolytic, and antitumor activities . Specifically, imidazopyridine compounds are being extensively investigated as novel inhibitors for challenging infectious diseases. Research indicates that sulfonamide-containing imidazopyridine derivatives (IPSs) demonstrate significant promise in early-stage anti-tuberculosis drug discovery, showing excellent activity against Mycobacterium tuberculosis H37Rv strains and high selectivity indices in cytotoxicity assays . Furthermore, imidazopyridine amide analogues, such as the clinical candidate Telacebec (Q203), target the QcrB subunit of the cytochrome bcc complex in M. tuberculosis, highlighting the scaffold's critical role in developing new therapeutic strategies against multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis . This reagent provides researchers with a valuable building block for synthesizing and evaluating new compounds in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) investigations. The product is for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the available safety data sheets for proper handling and storage information, which recommend storage at 2-8°C .

Properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-2-18(22(20,21)14-6-5-8-16-11-14)12-13-10-17-15-7-3-4-9-19(13)15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVXVUKECJINQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Imidazo[1,2-a]Pyridine-3-Ylmethylamine

The precursor is typically synthesized via Knoevenagel condensation of 2-aminopyridine with bromomalonaldehyde, yielding imidazo[1,2-a]pyridine-3-carbaldehyde. Subsequent reductive amination with ethylamine using sodium borohydride (NaBH4) and nickel chloride (NiCl2) in methanol produces the methylamine derivative.

Reaction Conditions

  • Reducing Agent : NaBH4 (2 equiv)
  • Catalyst : NiCl2·6H2O (0.1 equiv)
  • Solvent : Methanol, 0–5°C
  • Yield : 48–87%

Sulfonamide Formation

The methylamine intermediate reacts with pyridine-3-sulfonyl chloride in the presence of triethylamine (TEA) to neutralize HCl byproducts.

Optimized Protocol

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
  • Base : TEA (2 equiv)
  • Solvent : Dichloromethane (DCM), room temperature
  • Reaction Time : 4–6 hours
  • Yield : 68–75%

Key Analytical Data

Parameter Value Source
Melting Point 203–205°C (decomp.)
Molecular Weight 316.38 g/mol
Purity (HPLC) >95%

Oxidation of Sulfide Precursors

An alternative route involves the oxidation of 2-(ethylthio)imidazo[1,2-a]pyridine-3-sulfonamide to the target sulfonamide. This method is advantageous for avoiding moisture-sensitive sulfonyl chlorides.

Synthesis of Sulfide Intermediate

The sulfide precursor is prepared by reacting imidazo[1,2-a]pyridine-3-thiol with ethyl iodide in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base.

Reaction Conditions

  • Alkylating Agent : Ethyl iodide (1.5 equiv)
  • Base : K2CO3 (3 equiv)
  • Solvent : DMF, 60°C
  • Yield : 82%

Oxidation to Sulfonamide

The sulfide is oxidized using m-chloroperoxybenzoic acid (mCPBA) in DCM at 0–5°C.

Optimized Protocol

  • Oxidizing Agent : mCPBA (1.1 equiv)
  • Solvent : DCM, 0–5°C
  • Reaction Time : 3 hours
  • Workup : Recrystallization in methanol
  • Yield : 55%

Side Products

  • Overoxidation to sulfone derivatives occurs if mCPBA exceeds 1.2 equiv.

Microwave-Assisted Solvent-Free Synthesis

Recent advances utilize microwave irradiation to accelerate imidazo[1,2-a]pyridine formation, reducing reaction times from hours to minutes.

One-Pot Cyclization and Sulfonamidation

A solvent-free protocol condenses 2-aminopyridine, bromomalonaldehyde, and pyridine-3-sulfonamide under microwave irradiation.

Optimized Protocol

  • Microwave Power : 100 W
  • Temperature : 65°C
  • Pressure : 1 bar
  • Reaction Time : 15 minutes
  • Yield : 90%

Advantages

  • Eliminates solvent waste.
  • Achieves higher yields than thermal methods (80% vs. 51–77%).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Cost Efficiency
Nucleophilic Substitution 68–75 4–6 hours High Moderate
Sulfide Oxidation 55 3 hours Moderate Low
Microwave-Assisted 90 15 minutes High High

Critical Considerations

  • Nucleophilic Substitution : Requires anhydrous conditions but offers reproducibility.
  • Microwave Synthesis : Ideal for rapid screening but demands specialized equipment.
  • Oxidation Route : Limited by moderate yields and overoxidation risks.

Structural Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.14 (s, 1H, imidazo-H), 7.91–7.93 (m, 2H, pyridine-H), 3.62 (q, 2H, N-CH2-CH3), 1.21 (t, 3H, CH3).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym).

Crystallography

Single-crystal X-ray diffraction confirms the sulfonamide group’s planar geometry and hydrogen-bonding interactions with the imidazo[1,2-a]pyridine ring.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H19N3O2
Molecular Weight : 217.31 g/mol
IUPAC Name : N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide
CAS Number : 802842-83-7

The compound features a unique combination of an imidazo[1,2-a]pyridine moiety and a sulfonamide group, which contribute to its diverse biological activities.

Biological Activities

This compound exhibits various biological activities that make it a candidate for drug development:

  • Anticancer Activity
    • Compounds with similar structures have shown selective cytotoxicity towards cancer cells. Studies indicate IC50 values ranging from 10 to 50 µM, suggesting potential for further development as anticancer agents. Mechanistic studies reveal that these compounds may induce apoptosis via mitochondrial pathways and inhibit cell cycle progression in cancer cells .
  • Antitubercular Activity
    • Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit promising antitubercular activity against Mycobacterium tuberculosis. Minimum Inhibitory Concentration (MIC) values have been reported between 0.5 to 5 µg/mL against both sensitive and resistant strains .
  • Antimicrobial Properties
    • The compound has shown efficacy against various pathogens, including bacteria and fungi. A series of derivatives demonstrated significant in vitro inhibitory activity against strains of Candida and other fungi, with MIC values ≤ 25 µg/mL .
  • Antimalarial Activity
    • Recent studies have explored the potential of imidazo[1,2-a]pyridine derivatives as antimalarial agents. In vitro evaluations against Plasmodium falciparum showed promising results with IC50 values in the low micromolar range .

Case Study 1: Antitubercular Activity

Objective : Evaluate the efficacy of N-(2-methylimidazo[1,2-a]pyridin-3-yl) derivatives against Mycobacterium tuberculosis.
Findings : Compounds exhibited MIC values ranging from 0.5 to 5 µg/mL against both sensitive and resistant strains, indicating potential for further development as antitubercular agents.

Case Study 2: Anticancer Activity

Objective : Assess the anticancer properties of imidazo[1,2-a]pyridine derivatives.
Findings : The compounds demonstrated selective cytotoxicity towards cancer cells with IC50 values ranging from 10 to 50 µM. Mechanistic studies indicated induction of apoptosis via mitochondrial pathways.

Summary Table of Biological Activities

Activity TypeCompound TypeMIC/IC50 ValuesReference
AntitubercularN-(2-methylimidazo[1,2-a]pyridine)0.5 - 5 µg/mL
AnticancerImidazo[1,2-a]pyridine derivatives10 - 50 µM
AntifungalImidazo[1,2-a]pyridine derivatives≤ 25 µg/mL
AntimalarialImidazo[1,2-a]pyridine derivativesIC50 = 2.24 μM

Mechanism of Action

The mechanism of action of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar pharmacological properties.

    Pyridine-3-sulfonamide: Another related compound with sulfonamide functionality.

Uniqueness

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide is unique due to its combined imidazo[1,2-a]pyridine and pyridine-3-sulfonamide structure. This combination enhances its pharmacological activity and makes it a versatile compound for various applications.

Biological Activity

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide is a compound belonging to the imidazopyridine class, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological potential. The synthesis typically involves multi-step organic reactions that include the formation of the imidazo[1,2-a]pyridine core through condensation reactions and subsequent modifications to introduce sulfonamide and ethyl groups .

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and proteins involved in various cellular processes. These interactions can disrupt pathways essential for the survival and proliferation of pathogenic microorganisms and cancer cells.

Biological Activities

The compound has been studied for various pharmacological properties:

  • Anticancer Activity : Research indicates that imidazopyridine derivatives exhibit potent anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation in cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The imidazopyridine scaffold is associated with antibacterial and antifungal activities. It has been noted for its effectiveness against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .
  • Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

ModificationEffect on Activity
Ethyl GroupEnhances lipophilicity and cellular uptake
Sulfonamide GroupIncreases solubility and bioavailability
Imidazo Ring SubstitutionAlters target specificity and potency

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines. Results showed significant inhibition of cell growth with an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong anticancer potential compared to standard treatments .
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Q. What statistical methods resolve variability in biological assay data?

  • Methodology :
  • ANOVA : Compare IC50 means across triplicate runs (e.g., antiviral EC50 ± 15% SD) .
  • QSAR Modeling : Correlate logP values (e.g., 3.2–4.1) with membrane permeability in cell-based assays .

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